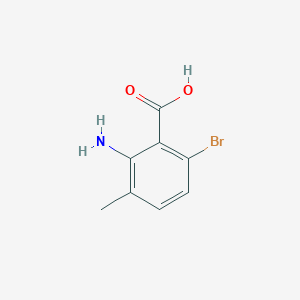

2-Amino-6-bromo-3-methylbenzoic acid

Description

Historical Context and Discovery

The development of 2-amino-6-bromo-3-methylbenzoic acid is intrinsically linked to the broader historical evolution of anthranilic acid chemistry, which traces its origins to the mid-19th century. The foundational work in this field began in 1840-1841 when Carl Julius Fritzsche successfully extracted and crystallized anthranilic acid from the products of indigo dye degradation with caustic potash. This pioneering discovery established anthranilic acid as a fundamental building block in organic chemistry, setting the stage for subsequent investigations into its derivatives and analogs.

The historical significance of anthranilic acid research cannot be overstated, as it laid the groundwork for understanding aromatic amino acid chemistry and its applications in pharmaceutical development. The compound was initially named after the plant anil (Indigofera suffruticosa), from which indigo dye was derived, and Fritzsche's work represented one of the earliest systematic studies of aromatic carboxylic acids containing amino substituents. This early research established the fundamental principles that would later guide the synthesis and characterization of more complex derivatives, including halogenated variants like this compound.

The evolution toward halogenated anthranilic acid derivatives emerged from the recognition that introducing halogen atoms, particularly bromine, could significantly alter the biological and chemical properties of the parent compound. Research into brominated anthranilic acid derivatives gained momentum in the late 20th and early 21st centuries as pharmaceutical chemists sought to develop new therapeutic agents with enhanced activity profiles. The specific development of this compound represents part of this broader effort to systematically explore the structure-activity relationships within the anthranilic acid family.

Contemporary research has demonstrated that anthranilic acid derivatives, including brominated variants, possess significant potential as antibacterial agents that operate through mechanisms distinct from traditional beta-lactam antibiotics. This discovery has particular relevance in the context of increasing antibiotic resistance, where novel chemical scaffolds are urgently needed to combat resistant bacterial strains. The synthesis and characterization of this compound therefore represents both a continuation of historical anthranilic acid research and a response to contemporary pharmaceutical challenges.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for aromatic carboxylic acids with multiple substituents. The compound's official IUPAC name precisely reflects its structural features: the benzoic acid core is modified by three distinct substituents positioned at specific locations on the aromatic ring. The numbering system begins with the carboxylic acid carbon as position 1, establishing the reference point for all subsequent substituent positions.

The compound is classified under multiple chemical taxonomy systems that reflect its diverse structural characteristics. Primarily, it belongs to the class of substituted benzoic acids, specifically within the subset of aminobenzoic acids due to the presence of the amino functional group. The inclusion of both amino and halogen substituents places it in the category of halogenated aromatic amino acids, a classification that has significant implications for its chemical reactivity and biological activity profiles.

From a broader chemical perspective, this compound is categorized as an aromatic carboxylic acid derivative, positioning it within the extensive family of benzene-based compounds that serve as fundamental building blocks in organic synthesis. The compound's amphoteric nature, resulting from the simultaneous presence of acidic (carboxylic acid) and basic (amino) functional groups, classifies it among zwitterionic compounds under appropriate pH conditions, similar to its parent anthranilic acid.

Properties

IUPAC Name |

2-amino-6-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYMUCDDZDMONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156838-26-4 | |

| Record name | 2-amino-6-bromo-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Amino-6-bromo-3-methylbenzoic acid is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. Despite its relatively recent recognition, detailed studies on its biological mechanisms and effects are still limited. This article aims to compile and analyze the available data regarding the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C8H8BrNO2

- Molecular Weight : 230.06 g/mol

- CAS Number : 1156838-26-4

Biological Activity Overview

The biological activity of this compound appears to be linked primarily to its interactions with various biochemical pathways. The following sections summarize the key findings related to its biological effects.

Inhibition Studies

Recent research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in lipid metabolism. For instance, it has been shown to inhibit the enzyme 17-beta-hydroxysteroid dehydrogenase type 2, which is crucial for steroid hormone metabolism. This inhibition could have implications for conditions such as liver cirrhosis and fibrosis, where steroid metabolism plays a significant role .

Potential Therapeutic Applications

- Liver Diseases : The compound has been investigated for its potential therapeutic effects in liver diseases such as cirrhosis and alcoholic liver disease. Its ability to modulate lipid droplet dynamics in liver cells may provide a mechanism for reducing liver damage .

- Cancer Research : There is preliminary evidence suggesting that the compound might influence cancer cell proliferation, although specific mechanisms remain to be elucidated. Its structural analogs have shown promise in targeting cancer pathways, indicating a potential for further exploration in oncology .

Case Studies and Research Findings

A limited number of studies have explicitly focused on this compound; however, related compounds offer insights into its possible effects:

While specific mechanisms for this compound are not fully understood, it is hypothesized that it may interact with cellular signaling pathways involved in lipid metabolism and steroidogenesis. The inhibition of key enzymes associated with these pathways suggests that the compound could modulate biological processes related to energy homeostasis and cellular proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-amino-6-bromo-3-methylbenzoic acid with structurally related brominated aminobenzoic acids, chlorinated derivatives, and methyl-substituted analogues. Key differences in substituent positions, halogen type, and functional groups are highlighted.

Structural Isomers: Brominated Aminobenzoic Acids

Substituent positioning significantly alters properties. lists several isomers:

- 2-Amino-3-bromobenzoic acid (CAS 20776-51-6): Bromine at the 3-position, melting point 173–175°C.

- 2-Amino-5-bromobenzoic acid (CAS 5794-88-7): Bromine at the 5-position.

Methyl substitution at the 3-position may further enhance hydrophobicity relative to non-methylated analogues .

Halogen Substitution: Chlorinated vs. Brominated Analogues

Replacing bromine with chlorine alters molecular weight and reactivity. For example:

- 2-Amino-6-chlorobenzoic acid (CAS 2148-56-3) has a molecular weight of 171.58 g/mol (vs. ~230 g/mol estimated for the brominated compound). The smaller chlorine atom may improve solubility but reduce electrophilic reactivity compared to bromine. Chlorinated derivatives also exhibit distinct applications, such as intermediates in dye synthesis .

Methyl Substitution: Positional Effects

Methyl groups influence steric and electronic properties:

- 2-Amino-5-methylbenzoic acid (): Methyl at the 5-position may enhance metabolic stability in drug design compared to the 3-methyl position in the target compound.

- 2-Amino-4-bromo-6-methylbenzoic acid (CAS 206548-13-2, ): With a similarity score of 0.95 to the target compound, this analogue’s methyl group at the 6-position (vs. 3-position) could lead to differences in crystal packing or bioavailability .

Comparative Data Table

Research and Practical Implications

- Synthetic Utility: Brominated derivatives like 2-amino-3-bromobenzoic acid are preferred in cross-coupling reactions due to the reactivity of bromine, whereas the target compound’s methyl group may favor applications requiring hydrophobic interactions .

- Availability Constraints: The discontinuation of this compound highlights the importance of accessible analogues like 2-amino-4-bromo-6-methylbenzoic acid for ongoing research .

- Structural Insights: Similarity scoring (e.g., 0.93–0.95 in ) suggests that minor substituent adjustments can significantly impact bioactivity or material properties, guiding rational drug and material design .

Preparation Methods

Structural and Chemical Data

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-6-bromo-3-methylbenzoic acid |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| Key Functional Groups | Amino, carboxylic acid, bromo, methyl |

| Structural Isomer Consideration | 2-amino-3-bromo-6-methylbenzoic acid (isomer) |

Note: The structure is closely related to 2-amino-3-bromo-6-methylbenzoic acid, and preparation methods often overlap due to positional isomerism.

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of this compound typically involves the following key steps:

- Functional group introduction (nitration, bromination, methylation)

- Reduction of nitro to amino group

- Carboxylation or preservation/introduction of the carboxylic acid group

Retrosynthetic Approach

The logical retrosynthetic pathway involves:

- Starting from a methylbenzoic acid derivative

- Introducing the bromo and amino groups at the desired positions

- Ensuring regioselectivity to avoid isomeric byproducts

Detailed Preparation Methods

Method A: Stepwise Electrophilic Substitution

Step 1: Bromination of 3-methylbenzoic acid

- 3-methylbenzoic acid is treated with bromine (Br2) in the presence of a Lewis acid (such as FeBr3) to introduce a bromine atom at the 6-position, exploiting the methyl group’s ortho/para-directing effect.

Step 2: Nitration

- The brominated product is subjected to nitration (HNO3/H2SO4) to introduce a nitro group at the 2-position.

Step 3: Reduction

- The nitro group is reduced to an amino group using catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl).

Step 4: Purification

- The crude product is purified by recrystallization from aqueous ethanol or similar solvents.

| Step | Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Bromination | Br2, FeBr3, 0–5°C | 80–90% | Regioselectivity is critical |

| Nitration | HNO3, H2SO4, 0–10°C | 60–75% | Control temp to avoid dinitro |

| Reduction | H2, Pd/C, EtOH, RT–50°C | >90% | High purity achievable |

This method is widely used for similar halogenated aromatic amino acids, with modifications as needed for specific substitution patterns.

Method B: Direct Amination of Halogenated Precursor

Step 1: Synthesis of 6-bromo-3-methylbenzoic acid

- Commercially available or synthesized via directed ortho-bromination of 3-methylbenzoic acid.

Step 2: Nitration at the 2-position

- Introduction of the nitro group using controlled nitration.

Step 3: Reduction to Amino Group

- Hydrogenation or chemical reduction to convert the nitro group to an amino group.

Step 4: Purification

- Standard work-up and recrystallization.

| Step | Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Ortho-bromination | Br2, Lewis acid, solvent | 70–85% | Ortho-directing by methyl |

| Nitration | HNO3, H2SO4, 0–10°C | 60–70% | Regioselectivity important |

| Reduction | H2, Pd/C or Fe/HCl | >90% | Mild conditions preferred |

Method C: Halogen Exchange from Chlorinated Analogue

Step 1: Preparation of 2-amino-6-chloro-3-methylbenzoic acid

- Synthesized via known methods (nitration, reduction, chlorination as described for similar compounds).

Step 2: Halogen Exchange (Chlorine to Bromine)

- Treatment with sodium bromide (NaBr) in the presence of copper(I) catalyst (Ullmann-type conditions) to exchange chlorine for bromine.

| Step | Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Halogen exchange | NaBr, CuI, DMF, 120–140°C | 50–70% | Useful for late-stage bromination |

Key Experimental Data

| Method | Overall Yield (%) | Purity (%) | Notable Features |

|---|---|---|---|

| A | 45–60 | >98 | Straightforward, scalable |

| B | 50–65 | >98 | Good regioselectivity |

| C | 30–50 | >95 | Useful for analog synthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-6-bromo-3-methylbenzoic acid, and how can intermediates be characterized?

- Methodology : The synthesis typically involves bromination of a methyl-substituted benzoic acid precursor. For example, analogous compounds like 2-Bromo-3-methylbenzoic acid are synthesized via nitration, reduction, and bromination steps, with intermediates purified using column chromatography and characterized via -NMR and LC-MS .

- Key steps :

Protection of the amino group to prevent undesired side reactions.

Bromination using reagents like (N-bromosuccinimide) under controlled temperature.

Deprotection and recrystallization for final product isolation.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.